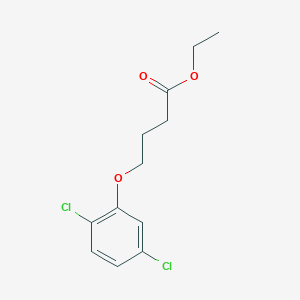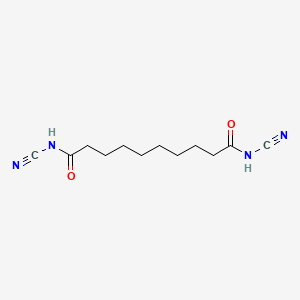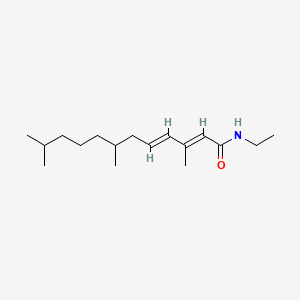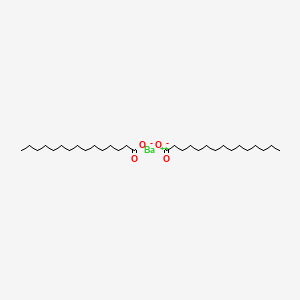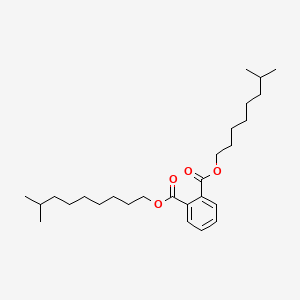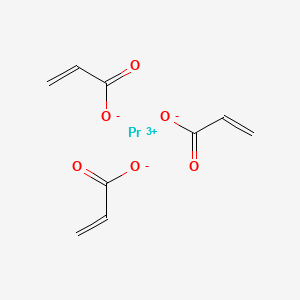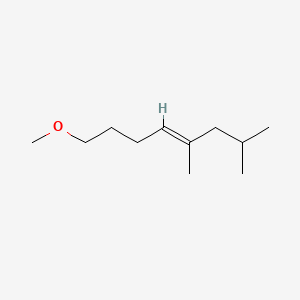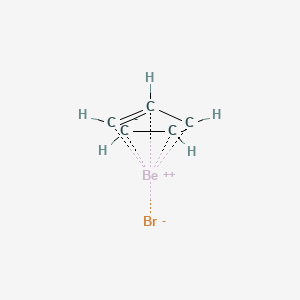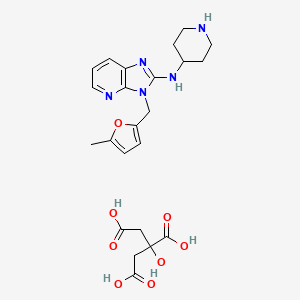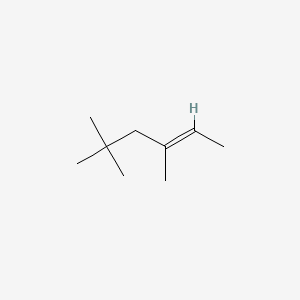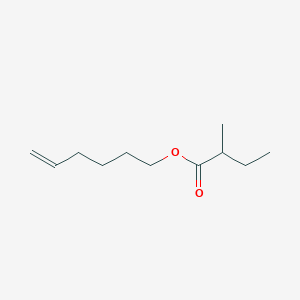
Butanoic acid, 2-methyl-, 5-hexen-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-methyl-, 5-hexen-1-yl ester is an organic compound with the molecular formula C11H20O2. It is also known by its CAS number 155514-23-1. This compound is a type of ester, which is commonly used in the fragrance industry due to its pleasant aroma. Esters are known for their distinctive smells and are often used in perfumes, flavorings, and essential oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methyl-, 5-hexen-1-yl ester typically involves the esterification reaction between butanoic acid and 5-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Butanoic acid+5-hexen-1-olH2SO4Butanoic acid, 2-methyl-, 5-hexen-1-yl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments ensures the production of high-purity ester .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-methyl-, 5-hexen-1-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and 5-hexen-1-ol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Butanoic acid and 5-hexen-1-ol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-methyl-, 5-hexen-1-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-methyl-, 5-hexen-1-yl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its aroma. The ester binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activity .
Comparación Con Compuestos Similares
Butanoic acid, 2-methyl-, 5-hexen-1-yl ester can be compared with other similar esters, such as:
Butanoic acid, 2-methyl-, methyl ester: Similar in structure but with a different alcohol component.
Butanoic acid, 2-methyl-, 3,7-dimethyl-6-octenyl ester: Contains a more complex alcohol component.
Butanoic acid, 5-hexen-1-yl ester: Lacks the 2-methyl group, resulting in different chemical properties.
These compounds share similar ester functional groups but differ in their specific alcohol components, leading to variations in their chemical and physical properties .
Propiedades
Número CAS |
155514-23-1 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
hex-5-enyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h4,10H,1,5-9H2,2-3H3 |
Clave InChI |
YMYYRUPHQHBWCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


